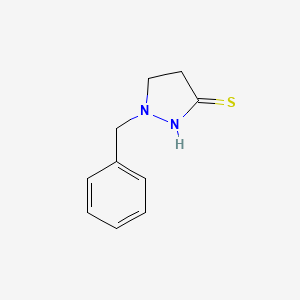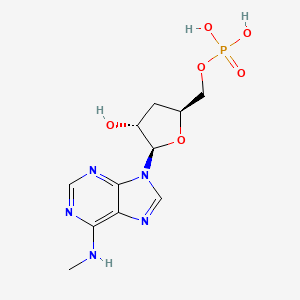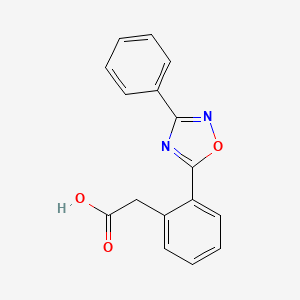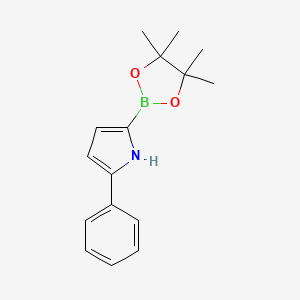![molecular formula C6H13NOS3 B12923366 N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide CAS No. 190251-49-1](/img/structure/B12923366.png)
N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide is an organic compound containing sulfur and nitrogen atoms It is characterized by the presence of mercapto (thiol) groups, which are known for their reactivity and ability to form strong bonds with metals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide typically involves the reaction of 2-mercaptoethanol with 2-chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptoethanol attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-mercaptoethanol, 2-chloroacetamide
Solvent: Typically an organic solvent such as dichloromethane or ethanol
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiol derivatives
Substitution: Alkylated or acylated products
科学研究应用
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds with cysteine residues.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
作用机制
The mechanism of action of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide involves its ability to form strong bonds with metal ions and proteins. The thiol groups can interact with metal centers, stabilizing the metal complexes and influencing their reactivity. In biological systems, the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
2-Mercaptoethanol: A simpler thiol compound with similar reactivity.
2-Chloroacetamide: A precursor in the synthesis of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide.
Dithiothreitol: A reducing agent with two thiol groups, used in similar applications.
Uniqueness
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide is unique due to its dual thiol functionality, which allows it to form multiple bonds with metal ions and proteins. This property makes it particularly useful in applications requiring strong and stable interactions with metal centers or protein structures.
属性
CAS 编号 |
190251-49-1 |
|---|---|
分子式 |
C6H13NOS3 |
分子量 |
211.4 g/mol |
IUPAC 名称 |
N-(2-sulfanylethyl)-2-(2-sulfanylethylsulfanyl)acetamide |
InChI |
InChI=1S/C6H13NOS3/c8-6(7-1-2-9)5-11-4-3-10/h9-10H,1-5H2,(H,7,8) |
InChI 键 |
DADAEWRIUNMZON-UHFFFAOYSA-N |
规范 SMILES |
C(CS)NC(=O)CSCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


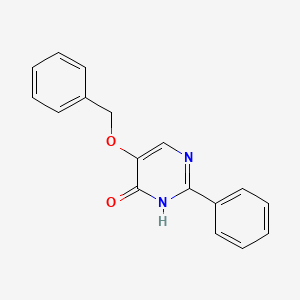
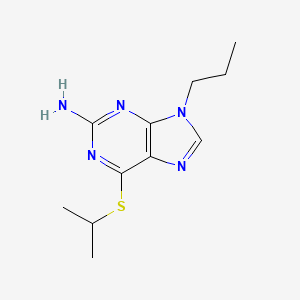
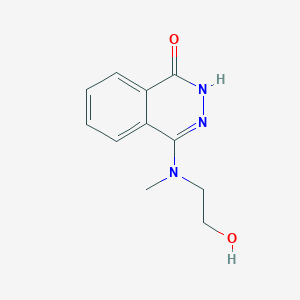
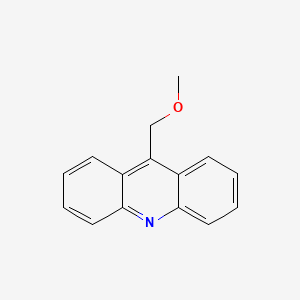
![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)
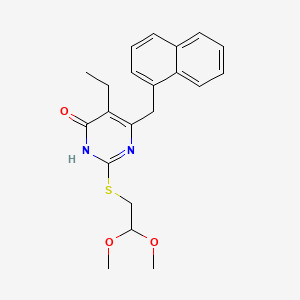
![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)
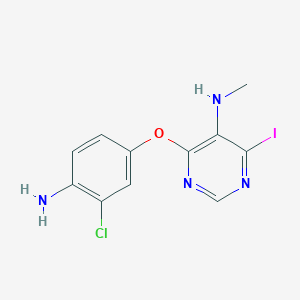

![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)
